2-(2-Methoxyphenyl)-1H-benzo[D]imidazole-5-carboxylic acid
Overview
Description
2-(2-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid belongs to the class of compounds known as benzimidazoles, characterized by the fusion of benzene and imidazole rings. This structural motif is prevalent in a variety of compounds exhibiting significant pharmacological activities. However, the information provided will focus strictly on the chemical synthesis, molecular structure, reactions, and properties excluding drug-related applications.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including this compound, typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under certain conditions. Yeong et al. (2018) detailed the synthesis and crystal structure of a closely related compound, ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, providing insights into the synthetic pathways and crystalline features of such molecules (Yeong et al., 2018).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often studied using single-crystal X-ray diffraction techniques, which reveal the arrangement of atoms within the crystal lattice and the types of intermolecular interactions stabilizing the structure. The study by Yeong et al. on a similar benzimidazole derivative highlighted the importance of hydrogen bonding in the crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
Benzimidazole compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic substitution, and coupling reactions, due to the presence of reactive sites on both the benzene and imidazole rings. These reactions allow for the introduction of different substituents, altering the compound's chemical properties.
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature of the substituents attached to the core structure. These properties are crucial for determining the compound's suitability for different applications, including its behavior in chemical syntheses and formulations.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity of benzimidazole derivatives, are significantly affected by the substituents on the benzene and imidazole rings. For instance, the methoxy group can influence the electron density on the imidazole ring, affecting its interaction with nucleophiles and electrophiles.
For a more detailed exploration and specific data on the synthesis, structure, and properties of this compound, the paper by Yeong et al. (2018) can be a valuable resource (Yeong et al., 2018).
Scientific Research Applications
Anticancer Properties :
- A study by Karthikeyan et al. (2017) synthesized novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, which exhibited significant antiproliferative effects against breast cancer cell lines, suggesting potential use as anti-breast cancer agents (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Crystal Structure Analysis :
- Yeong et al. (2018) studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing insights into its structural properties, which are crucial for understanding its chemical behavior (Yeong, Chia, Quah, & Tan, 2018).
Corrosion Inhibition :
- A 2021 study by Prashanth et al. focused on the corrosion inhibition efficacy of imidazole derivatives, including those with methoxyphenyl groups, on mild steel in acidic solutions. This highlights its potential use in corrosion protection (Prashanth et al., 2021).
Antioxidant and Antimicrobial Activities :
- Research by Bassyouni et al. (2012) synthesized derivatives of 1H-benzo[d]imidazole and evaluated them for antioxidant and antimicrobial activities, showing their potential in pharmacological applications (Bassyouni et al., 2012).
Radiopharmaceutical Synthesis :
- Scott and Hawkins (1983) reported the synthesis of a radiolabeled imidazole derivative, which could be significant in the development of radiopharmaceuticals (Scott & Hawkins, 1983).
Thromboxane Synthase Inhibition :
- A study by Manley et al. (1987) explored analogues of imidazole-based compounds as thromboxane synthase inhibitors, useful in medical research (Manley et al., 1987).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various enzymes and receptors
Mode of Action
It’s known that benzimidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions . The presence of the methoxyphenyl and carboxylic acid groups may also influence the compound’s interaction with its targets.
Biochemical Pathways
Benzimidazole derivatives are known to interfere with various biochemical processes, including enzyme activity and signal transduction . The methoxyphenyl and carboxylic acid groups may also influence the compound’s effects on biochemical pathways.
Result of Action
Benzimidazole derivatives are known to have various biological effects, including antimicrobial, antiviral, and anticancer activities . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of this compound. For example, the stability of related compounds under acidic, alkaline, and aqueous conditions has been reported
properties
IUPAC Name |
2-(2-methoxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-20-13-5-3-2-4-10(13)14-16-11-7-6-9(15(18)19)8-12(11)17-14/h2-8H,1H3,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTDWLNMROHKKJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406810 | |
Record name | 2-(2-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
174422-16-3 | |
Record name | 2-(2-Methoxyphenyl)-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90406810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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